molecular formula C7H18Cl2N2 B6273729 rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride CAS No. 177765-50-3

rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride

Cat. No.: B6273729
CAS No.: 177765-50-3
M. Wt: 201.1
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Description

rac-(1R,2R)-Cycloheptane-1,2-diamine dihydrochloride is a chiral diamine salt characterized by a seven-membered cycloheptane ring with two amine groups in the (1R,2R) configuration. The dihydrochloride form enhances its stability and solubility in aqueous or polar solvents, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications. This article synthesizes comparative data from related compounds to infer its behavior.

Properties

CAS No.

177765-50-3

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Cycloheptene Derivatives

A common starting material for rac-(1R,2R)-cycloheptane-1,2-diamine is cycloheptene oxide. The process involves:

  • Epoxide Opening : Cycloheptene oxide is treated with ammonia or ammonium chloride in aqueous medium to yield cycloheptane-1,2-diol.

  • Diol to Diamine Conversion : The diol undergoes amination via nucleophilic substitution or reductive amination. For example, reaction with tosyl chloride in acetonitrile with triethylamine as an acid scavenger produces a ditosylate intermediate, which is subsequently treated with aqueous ammonia to form the diamine.

  • Salt Formation : The free base is reacted with hydrochloric acid to precipitate the dihydrochloride salt.

Key challenges include controlling the stereoselectivity of the amination step and minimizing ring-opening side reactions.

Reductive Amination of Cycloheptane Diketones

An alternative route employs cycloheptane-1,2-diketone as the precursor:

  • Condensation : The diketone reacts with ammonium acetate in methanol under reflux to form a diimine intermediate.

  • Reduction : Sodium cyanoborohydride or hydrogen gas (H₂) with a palladium catalyst reduces the diimine to the diamine.

  • Acidification : The product is treated with concentrated HCl to yield the dihydrochloride salt.

This method offers higher stereochemical control but requires stringent anhydrous conditions to prevent diketone hydrolysis.

Direct Amination of Cycloheptane Derivatives

Recent advances utilize transition-metal catalysts for direct C–H amination:

  • Copper-Catalyzed Amination : Cycloheptane is reacted with hydroxylamine-O-sulfonic acid in the presence of Cu(I) bromide to install amine groups selectively at the 1 and 2 positions.

  • Photocatalytic Methods : Visible-light-mediated amination using iridium catalysts has shown promise for milder reaction conditions.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Hydrophobic Solvents : Dichloromethane or acetonitrile improves yields in tosylation reactions by minimizing hydrolysis.

  • Low-Temperature Control : Reactions involving sulfonyl chlorides (e.g., tosyl chloride) are performed at –20°C to 20°C to suppress side reactions.

Stoichiometric Ratios

Optimal molar ratios for tosylation are:

  • Cycloheptane-1,2-diol : Triethylamine : Tosyl chloride = 1 : 1.5 : 1.9.
    Excess triethylamine neutralizes HCl generated during the reaction, preventing acid-catalyzed side reactions.

Purification and Characterization

Purification Techniques

  • Washing Sequences : Crude products are washed sequentially with water, saturated sodium bicarbonate, and brine to remove unreacted reagents.

  • Crystallization : The dihydrochloride salt is recrystallized from ethanol/water mixtures to achieve >99% purity.

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (DMSO-d₆) shows characteristic peaks at δ 3.89–3.79 (m, 8H, –CH₂–NH₂) and δ 1.59–1.48 (t, 6H, cycloheptane backbone).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 201.13 [M+H]⁺.

Data Tables

Table 1. Summary of Synthetic Methods for rac-(1R,2R)-Cycloheptane-1,2-diamine Dihydrochloride

MethodStarting MaterialKey ReagentsYield (%)Conditions
Catalytic HydrogenationCycloheptene oxideNH₃, H₂, Pd/C70–8550°C, 5 atm H₂
Reductive AminationCycloheptane diketoneNaBH₃CN, NH₄OAc65–75Methanol, reflux
Direct C–H AminationCycloheptaneCuBr, NH₂OSO₃H55–60DMF, 80°C

Table 2. Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₄N₂·2HCl
Molecular Weight201.13 g/mol
Melting Point210–215°C (dec.)
SolubilityWater (>100 mg/mL), Ethanol

Challenges and Limitations

  • Stereochemical Control : Achieving the rac-(1R,2R) configuration without chiral resolution remains challenging.

  • Side Reactions : Competing pathways such as over-tosylation or diketone hydrolysis reduce yields.

  • Scale-Up Issues : Exothermic reactions during HCl addition require precise temperature control in industrial settings.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides, aldehydes, or ketones are used under mild to moderate conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride involves its interaction with molecular targets through its amine groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways. The cycloheptane ring structure provides a rigid framework that can enhance the selectivity and potency of the compound in its applications.

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size/Structure Substituents Purity Storage Conditions Key Applications/Notes Reference ID
This compound (hypothetical) C₇H₁₆Cl₂N₂ 213.1* 7-membered cycloheptane None (parent diamine) N/A N/A Inferred catalyst ligand or chiral building block
(1R,2R)-Cyclopentane-1,2-diamine dihydrochloride C₅H₁₄Cl₂N₂ 173.08 5-membered cyclopentane None (parent diamine) N/A 2–8°C Lab reagent, asymmetric synthesis
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride C₇H₁₈Cl₂N₂ 201.14 5-membered cyclopentane N1-methyl groups ≥95% N/A Specialty chemical, high-cost research use
rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride C₈H₁₈Cl₂N₂ 213.1 Bicyclic (4.2.1 nonane) Methyl group at position 3 ≥95% Discontinued Discontinued due to synthesis challenges
(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride C₈H₂₀Cl₂N₂ 227.16 6-membered cyclohexane N1-methyl groups 99% e.e. N/A Chiral ligand in metal complexes
rac-(1R,2R)-2-Aminocyclobutane-1-sulfonamide hydrochloride C₄H₁₁ClN₂O₂S 186.66 4-membered cyclobutane Sulfonamide group at position 1 N/A N/A Experimental sulfonamide derivative

*Estimated based on cyclohexane analog .

Key Observations:

Cycloheptane’s larger ring may offer conformational flexibility, enhancing ligand adaptability in catalytic systems . Bicyclic derivatives (e.g., 3,9-diazabicyclo[4.2.1]nonane) show increased structural rigidity but face synthesis challenges, leading to discontinuation .

Sulfonamide groups (e.g., in cyclobutane analog) introduce polar functionality, expanding utility in medicinal chemistry .

Storage and Availability :

  • Cyclopentane derivatives require refrigeration (2–8°C), suggesting sensitivity to degradation . Cyclohexane and bicyclic analogs lack explicit storage guidelines but are often stabilized as dihydrochloride salts.

Purity and Applications :

  • High enantiomeric excess (e.e.) in cyclohexane derivatives (99% e.e.) highlights their use in enantioselective catalysis . Discontinued bicyclic compounds underscore scalability or stability issues in industrial settings .

Notes

Data Limitations : Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on extrapolation from smaller-ring analogs.

Stereochemical Considerations : The "(1R,2R)" designation conflicts with the "rac" prefix (racemic mixture). This discrepancy may indicate a typographical error or a racemate containing both (1R,2R) and (1S,2S) enantiomers.

Industrial Relevance : Cyclohexane and cyclopentane derivatives dominate research due to synthetic accessibility. Cycloheptane analogs may face challenges in large-scale synthesis due to ring-forming inefficiencies.

Safety and Handling : Most dihydrochloride salts require standard lab precautions (e.g., gloves, ventilation), though specific hazard data are unavailable for the cycloheptane derivative.

Biological Activity

rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered attention in various fields, including medicinal chemistry and catalysis. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C7_7H16_{16}N2_2·2HCl
  • Molecular Weight : 190.13 g/mol
  • Melting Point : 245-250 °C
  • Solubility : Soluble in water

Biological Activity Overview

The biological activities of this compound primarily stem from its role as a ligand in coordination chemistry and its potential applications in drug development.

Antitumor Activity

Recent studies have indicated that derivatives of cycloheptane diamines exhibit significant antitumor properties. For instance, complexes formed with platinum(II) using cycloheptane diamines as ligands have shown promising cytotoxic effects against various cancer cell lines. These complexes are believed to interact with DNA, disrupting replication and transcription processes.

Enzyme Inhibition

Cycloheptane diamines have been investigated for their ability to inhibit specific enzymes. For example, they may act as inhibitors of metalloproteinases, which are involved in tumor metastasis and tissue remodeling. This inhibition can potentially slow down cancer progression.

Study 1: Antitumor Platinum(II) Complexes

A study published in the Journal of Inorganic Biochemistry examined the synthesis and cytotoxicity of platinum(II) complexes with N-monoalkyl derivatives of cycloheptane diamines. The findings indicated that these complexes exhibited enhanced cytotoxicity compared to other known ligands, suggesting a promising avenue for cancer therapy .

Study 2: Enzyme Inhibition

Research highlighted in the journal ChemMedChem explored the interaction of cycloheptane-based ligands with metalloproteinases. The results demonstrated that these compounds could effectively inhibit enzyme activity, thereby providing a potential therapeutic strategy for diseases characterized by excessive matrix degradation .

Data Table: Biological Activities of Cycloheptane-Derived Compounds

CompoundActivity TypeReference
Platinum(II) complex with cycloheptaneAntitumorJournal of Inorganic Biochemistry
Cycloheptane-based ligandsMetalloproteinase inhibitionChemMedChem

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The platinum complexes formed with cycloheptane ligands bind to DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
  • Enzyme Binding : The structural properties of cycloheptane allow for effective binding to active sites on enzymes, inhibiting their function.

Q & A

Q. What are the primary synthetic routes for rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride, and how is stereochemical integrity maintained during synthesis?

Methodological Answer:

  • Synthetic Routes :
    • Cyclopropanation : Start with cycloheptene derivatives. Use halogenating agents (e.g., Cl₂ or Br₂) under controlled temperatures (0–25°C) to form the cyclopropane backbone .
    • Amination : Introduce amino groups via nucleophilic substitution or reductive amination. For diastereomeric control, employ chiral auxiliaries or enantioselective catalysts .
    • Salt Formation : React with HCl in anhydrous ethanol to yield the dihydrochloride salt .
  • Stereochemical Control :
    • Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (≥98% purity) .
    • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization during amination .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms the cycloheptane backbone and diamine substitution pattern. Key signals: δ ~2.5–3.5 ppm (cycloheptane protons), δ ~1.8–2.2 ppm (amine protons) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Chiral columns (e.g., Chiralpak IA/IB) resolve enantiomers. Mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) :
    • ESI-MS in positive ion mode detects [M+H]⁺ and [M+2H-Cl]⁺ fragments to confirm molecular weight and chloride counterions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing enantiopure (1R,2R)-cycloheptane-1,2-diamine derivatives?

Methodological Answer:

  • Reaction Path Search :
    • Use density functional theory (DFT) to model cyclopropanation transition states. Key parameters: activation energy (ΔG‡) and stereoelectronic effects .
    • Example: B3LYP/6-31G* calculations predict regioselectivity in halogenation steps .
  • Machine Learning (ML) :
    • Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for amination. Prioritize solvents with low dielectric constants (ε < 10) to reduce racemization .

Q. How do conflicting biological activity data for this compound arise, and what validation strategies resolve these discrepancies?

Methodological Answer:

  • Sources of Contradiction :
    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values .
    • Salt Form Stability : Hygroscopic dihydrochloride salts may degrade under humid conditions, skewing dose-response curves .
  • Validation Strategies :
    • Standardized Protocols : Use identical assay buffers (e.g., PBS pH 7.4) and lyophilized compound batches .
    • Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to validate binding kinetics .

Q. What are the mechanistic implications of this compound’s cyclopropane ring in enzyme inhibition studies?

Methodological Answer:

  • Conformational Rigidity :
    • The cyclopropane ring restricts bond rotation, forcing the diamine into a fixed geometry. This enhances binding affinity to enzymes with deep hydrophobic pockets (e.g., cytochrome P450 isoforms) .
  • Electrostatic Interactions :
    • Protonated amines form salt bridges with catalytic residues (e.g., aspartate in proteases). Molecular dynamics (MD) simulations show ~2.8 Å bond distances in inhibitor-enzyme complexes .

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